molecular formula C7H5BF4N2O2 B2680412 4-Carboxybenzediazonium tetrafluoroborate CAS No. 456-25-7

4-Carboxybenzediazonium tetrafluoroborate

Cat. No.: B2680412
CAS No.: 456-25-7
M. Wt: 235.93
InChI Key: WJUGUJAKMLVFLL-UHFFFAOYSA-O
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Description

4-Carboxybenzediazonium tetrafluoroborate is an organic compound with the molecular formula C₇H₅BF₄N₂O₂. It is a diazonium salt, which is widely used in organic synthesis due to its ability to form stable diazonium ions. These ions are highly reactive intermediates that can undergo a variety of chemical transformations, making this compound a valuable reagent in the field of organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Carboxybenzediazonium tetrafluoroborate can be synthesized through the diazotization of 4-aminobenzoic acid. The process involves the reaction of 4-aminobenzoic acid with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) in the presence of tetrafluoroboric acid. The reaction conditions typically involve maintaining a low temperature to stabilize the diazonium ion .

Industrial Production Methods

In an industrial setting, the synthesis of this compound follows a similar route but is scaled up to accommodate larger quantities. The reaction is carefully controlled to ensure the purity and yield of the product. The compound is then purified through recrystallization or other suitable methods to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

4-Carboxybenzediazonium tetrafluoroborate undergoes several types of reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Reactions: Products include halogenated benzoic acids, hydroxybenzoic acids, and thiobenzoic acids.

    Coupling Reactions: Azo compounds, which are often brightly colored and used as dyes.

    Reduction Reactions: 4-Aminobenzoic acid.

Properties

IUPAC Name

4-carboxybenzenediazonium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2.BF4/c8-9-6-3-1-5(2-4-6)7(10)11;2-1(3,4)5/h1-4H;/q;-1/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJUGUJAKMLVFLL-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1=CC(=CC=C1C(=O)O)[N+]#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BF4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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